Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Description
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a sodium salt derivative of a 1,3,4-thiadiazole ring system substituted with a propan-2-yl group at position 5 and a carboxylate moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticonvulsant, and anticancer activities . The sodium carboxylate group enhances aqueous solubility, making it advantageous for biomedical applications compared to ester or amide analogs.
Properties
IUPAC Name |
sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBBQRXSDLJGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable isothiocyanate with hydrazine hydrate, followed by cyclization with an appropriate carboxylic acid derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles such as amines or alcohols, forming amides or esters.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Antimicrobial Properties
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate exhibits notable antimicrobial properties. Studies indicate that it disrupts microbial cell membranes, leading to cell lysis. This property makes it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory and Anticancer Effects
Research has demonstrated that this compound possesses anti-inflammatory and anticancer activities. It inhibits key enzymes and signaling pathways involved in inflammation and cancer progression, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.
Comparison with Other Thiadiazole Derivatives
The biological activity of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate | Contains a methyl group instead of isopropyl | Varies in activity compared to isopropyl derivative |
| Sodium 5-(ethyl)-1,3,4-thiadiazole-2-carboxylate | Ethyl group substitution | Different properties and applications |
| Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | Phenyl group presence | Unique chemical behavior and biological activity |
This table illustrates how variations in substituents affect the biological activities and chemical reactivities of these compounds.
Agrochemical Applications
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate also finds applications in agrochemicals. Its ability to act as an insecticide has been explored due to its structural similarity to other known insecticidal agents. The compound's mechanism may involve disrupting the physiological processes in pests .
Case Studies
- Anticancer Activity : A study investigated the efficacy of various thiadiazole derivatives against human cancer cell lines (HepG-2 and A-549). Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate showed promising results compared to standard anticancer drugs like cisplatin. Molecular docking studies suggested potential interactions with dihydrofolate reductase (DHFR), indicating a possible mechanism for its anticancer activity .
- Insecticidal Activity : Another research highlighted the synthesis of thiadiazole derivatives for insecticidal applications. The study demonstrated that certain derivatives exhibited significant insecticidal activity against various pests. Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate was included in these investigations due to its structural advantages over traditional insecticides .
Mechanism of Action
The mechanism of action of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer activities, the compound has been shown to inhibit key enzymes and signaling pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB), which play crucial roles in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate with structurally related 1,3,4-thiadiazole derivatives, focusing on substituents, synthesis, and biological activities:
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Key Comparisons:
Functional Group Impact on Solubility and Bioavailability The sodium carboxylate group in the target compound likely improves water solubility compared to ethyl esters (e.g., Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate) or carboxamides (e.g., N-phenyl derivatives) . This property is critical for drug formulation and absorption.
Halogenated aryl groups (e.g., 2,4-difluorophenyl) in ethyl esters may enhance electronic effects and receptor affinity but reduce solubility .
Synthetic Efficiency
- Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate was synthesized at 71% yield via a scalable Sandmeyer reaction under mild conditions . This suggests that similar routes (e.g., ester formation followed by saponification) could apply to the sodium carboxylate derivative.
- S-alkylation strategies for sulfanylacetic acid derivatives demonstrate modularity for generating molecular diversity .
Biological Activity Trends Sodium salts (e.g., the compound in ) show enhanced enzyme interaction energies, likely due to improved solubility and ionic interactions.
Biological Activity
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (NaPT) is a sodium salt derived from the corresponding thiadiazole carboxylic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
NaPT features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a molecular formula of CHNNaOS and a molecular weight of approximately 194.19 g/mol. The presence of the isopropyl group at the fifth position enhances its chemical properties and biological potential.
The biological activity of NaPT is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it has been shown to inhibit key enzymes and signaling pathways involved in inflammation and cancer progression:
- Antimicrobial Activity : NaPT exhibits activity against various bacterial and fungal strains by compromising cell membrane integrity.
- Anti-inflammatory Effects : The compound inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB), which are critical in inflammatory responses.
- Anticancer Properties : Research indicates that NaPT may interfere with cancer cell proliferation by modulating specific pathways related to tumor growth.
Antimicrobial Activity
NaPT has demonstrated significant antimicrobial properties against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for NaPT were found to be comparable to or lower than those of standard antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of NaPT was evaluated through in vitro assays that measured its effects on COX enzyme activity. Results indicated that NaPT could significantly reduce COX activity, suggesting its utility as an anti-inflammatory agent.
Anticancer Activity
In vitro studies have shown that NaPT exhibits cytotoxic effects on various cancer cell lines. The compound's IC values were comparable to those of established anticancer drugs, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of NaPT, it is useful to compare it with other thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate | Methyl group instead of isopropyl | Varies in activity compared to isopropyl derivative |
| Sodium 5-(ethyl)-1,3,4-thiadiazole-2-carboxylate | Ethyl group substitution | Different properties and applications |
| Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | Presence of a phenyl group | Unique chemical behavior and biological activity |
These comparisons illustrate how variations in substituents can influence the biological activities of thiadiazole derivatives.
Case Studies
Several case studies have highlighted the effectiveness of NaPT in various applications:
- Antimicrobial Efficacy : In one study, NaPT was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
- Cancer Cell Proliferation : Another study assessed the impact of NaPT on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability .
- Inflammation Models : In animal models of inflammation, treatment with NaPT resulted in reduced swelling and pain indicators when compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
